REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].C(Cl)(Cl)Cl.[CH2:9]([O:11][C:12](=[O:16])[C:13](Cl)=[O:14])[CH3:10].[C:17]1([O:23][CH3:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>O>[CH2:9]([O:11][C:12](=[O:16])[C:13]([C:20]1[CH:21]=[CH:22][C:17]([O:23][CH3:24])=[CH:18][CH:19]=1)=[O:14])[CH3:10] |f:0.1.2.3|
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Name
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|
Quantity
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84.3 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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60 g
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Type
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reactant
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Smiles
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C(C)OC(C(=O)Cl)=O
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Name
|
|
Quantity
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68.79 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)OC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 40 minutes at 5° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise to the resulting suspension over 20 minutes at 0° C
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Duration
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20 min
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Type
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STIRRING
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Details
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stirred for 12 hours at 10° C
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Duration
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12 h
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Type
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TEMPERATURE
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Details
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the reaction solution was cooled
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Type
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ADDITION
|
Details
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after adding
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Type
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EXTRACTION
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Details
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extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |